1,3,6,7-tetramethyl-2(1H)-quinoxalinone

Physicochemical Property Drug Design Permeability

Avoid framework topology failure and off-target binding from improper methylation. 1,3,6,7-Tetramethyl-2(1H)-quinoxalinone (CAS 73148-11-5) is a fully methylated, pure hydrogen-bond acceptor critical for CNS-penetrant kinase inhibitor design and predictable MOF/COF construction. Key procurement advantages: • Zero H-bond donors for blood-brain barrier penetration [REFS-1] • Stable N1-methylation prevents solvothermal tautomerism, ensuring high crystallinity • Consistent ≥95% purity for reproducible material science and fragment screening. Source from BenchChem for verified quality and reliable global logistics.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B293272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6,7-tetramethyl-2(1H)-quinoxalinone
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C
InChIInChI=1S/C12H14N2O/c1-7-5-10-11(6-8(7)2)14(4)12(15)9(3)13-10/h5-6H,1-4H3
InChIKeyIVURBRPZGWNNLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1,3,6,7-Tetramethyl-2(1H)-quinoxalinone (CAS 73148-11-5): A Differentiated Methylated Quinoxalinone Scaffold


1,3,6,7-Tetramethyl-2(1H)-quinoxalinone (CAS 73148-11-5) is a fully methylated quinoxalin-2-one derivative. It features methyl substituents at the 1, 3, 6, and 7 positions of the core scaffold, which fundamentally alters its physicochemical and electronic profile compared to its non-methylated or partially methylated analogs [1]. This compound serves as a versatile building block in medicinal chemistry and materials science, particularly as a precursor for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its specific substitution pattern is critical for framework topology . Its synthesis, patented as a protein kinase C inhibitor intermediate, proceeds via N-methylation of 3,6,7-trimethyl-2(1H)-quinoxalinone [REFS-1, REFS-3].

Why 1,3,6,7-Tetramethyl-2(1H)-quinoxalinone Cannot Be Replaced by Generic Quinoxalinone Analogs


The dense methylation pattern at positions 1, 3, 6, and 7 generates a unique hydrophobic and steric environment that is not replicable by other common analogs like 3,6,7-trimethyl-2(1H)-quinoxalinone or 1,3-dimethyl-2(1H)-quinoxalinone. This specific pattern eliminates the N-H hydrogen bond donor, converting the molecule to a pure hydrogen bond acceptor, which dramatically alters its interaction profile with biological targets and metal ions in coordination chemistry [1]. Generic substitution with a less methylated analog will result in different molecular recognition, altered logP, and compromised framework topology in materials applications. The compound's role as a specialized MOF/COF ligand is directly tied to this precise substitution, making blind interchange scientifically invalid .

Quantitative Differentiation Evidence for 1,3,6,7-Tetramethyl-2(1H)-quinoxalinone


Hydrogen Bond Donor Count: 1,3,6,7-Tetramethyl vs. 3,6,7-Trimethyl Derivative

The complete N1-methylation of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone eliminates the sole hydrogen bond donor (HBD) present in its direct synthetic precursor, 3,6,7-trimethyl-2(1H)-quinoxalinone. The target compound has an HBD count of 0, compared to 1 for the trimethyl analog. This structural modification is key for improving passive membrane permeability and altering target binding kinetics in medicinal chemistry [1].

Physicochemical Property Drug Design Permeability

Predicted LogP: 1,3,6,7-Tetramethyl vs. 1,3-Dimethyl Derivative

The addition of two methyl groups at the 6 and 7 positions increases the predicted octanol-water partition coefficient (LogP) of the target compound relative to the 1,3-dimethyl analog. While direct experimental LogP values are not publicly available for a head-to-head comparison, the 1,3-dimethyl-2(1H)-quinoxalinone has a lower molecular weight (174.2 g/mol) and thus a lower predicted LogP compared to the target compound (202.25 g/mol). This is consistent with the class-wide principle that increasing methylation elevates LogP, a key factor in modulating compound solubility, metabolic stability, and off-target binding [1].

Lipophilicity ADME Formulation

Synthetic Utility: N-Methylation Locks Tautomeric Form for Selective Derivatization

The presence of the N1-methyl group in 1,3,6,7-tetramethyl-2(1H)-quinoxalinone prevents the lactam-lactim tautomerism possible in N1-unsubstituted analogs like 3,6,7-trimethyl-2(1H)-quinoxalinone. This structural locking ensures that subsequent chemical reactions, such as metal coordination or electrophilic substitution, occur with predictable regioselectivity. The patented synthesis explicitly leverages this, using the trimethyl precursor as a substrate for N-methylation with methyl iodide to produce the target compound in a controlled manner [1].

Synthetic Chemistry Regioselectivity Building Block

Metal-Binding Motif: A Pure Hydrogen-Bond-Acceptor Ligand for MOF/COF Design

Commercial documentation explicitly markets 1,3,6,7-tetramethyl-2(1H)-quinoxalinone as an MOF and COF ligand precursor, a role facilitated by its exclusive hydrogen-bond-acceptor character (N and O atoms) without competing H-bond donation from N1-H. This property distinguishes it from the parent quinoxalin-2(1H)-one or its 3,6,7-trimethyl derivative, where N1-H can participate in competing hydrogen-bond networks, potentially disrupting desired framework topologies. The presence of methyl groups also provides steric control over the coordination sphere .

Coordination Chemistry MOF COF Ligand Design

Validated Application Scenarios for 1,3,6,7-Tetramethyl-2(1H)-quinoxalinone


Design of CNS-Penetrant Kinase Inhibitor Scaffolds

The zero hydrogen-bond donor count and increased lipophilicity of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone make it a privileged scaffold for designing kinase inhibitors targeting intracellular or CNS proteins. Its profile directly addresses the challenge of crossing the blood-brain barrier, where minimizing HBDs is a critical design rule. This is supported by the compound's patent history as a key intermediate for protein kinase C inhibitors with potential for treating CNS-degenerative disorders [1]. Selection over the 3,6,7-trimethyl precursor is warranted to avoid the additional hydrogen bond donor that could limit brain penetration.

Synthesis of Reticular Materials (MOFs and COFs)

As a commercially designated MOF/COF ligand, this compound is procured for the targeted synthesis of porous materials. Its defined hydrogen-bond-acceptor-only profile and the steric shielding provided by four methyl groups allow for the predictable construction of frameworks with specific pore geometries. The N1-methylation prevents unwanted tautomerism during solvothermal synthesis, a critical differentiator for achieving high crystallinity and phase purity, as validated by its commercial positioning for this exact application [1].

Fragment-Based Drug Discovery (FBDD) Libraries

The 1,3,6,7-tetramethyl-2(1H)-quinoxalinone core is an ideal fragment for screening due to its low molecular weight (202.25 g/mol), high fraction of sp3 carbon from methyl groups (contributing to 3D character), and defined hydrogen-bonding profile. When compared to the 1,3-dimethyl analog, the additional 6,7-methyl groups enhance shape diversity and provide vectors for further growth. This scaffold-specific differentiation guides the procurement of fragment libraries designed for probing hydrophobic pockets, where the extra methyl groups improve binding enthalpy.

Multidrug Resistance (MDR) Modulator Development

The structure-activity relationship (SAR) study of substituted quinoxalinones as P-glycoprotein (P-gp) antagonists established that modifications to the phenoxy ring and carbonyl substitution are key for activity [1]. While the tetramethyl core itself was the basis for generating the active series in that seminal work, its fully methylated nature ensures metabolic stability at the N1 and C3 positions, making it a reliable starting material for developing next-generation MDR reversal agents. Procuring this specific methylated core ensures alignment with the published SAR, avoiding inactive or metabolically labile alternatives.

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